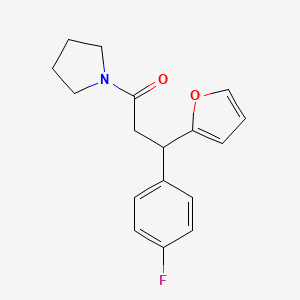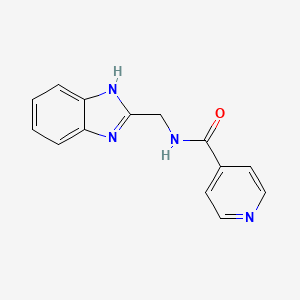![molecular formula C25H25ClN2O2 B11490553 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide](/img/structure/B11490553.png)
2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide is a complex organic compound that combines the structural features of adamantane, benzoxazole, and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Adamantane Derivative Preparation: Adamantane derivatives are often prepared via Friedel-Crafts alkylation, where adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the adamantane derivative with the benzoxazole derivative. This can be achieved through an amide bond formation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The adamantane moiety can undergo oxidation reactions, typically forming adamantanone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide may be studied for its potential biological activity. Compounds containing adamantane and benzoxazole moieties have shown promise in antiviral and antibacterial research.
Medicine
This compound could be investigated for its potential therapeutic applications. The adamantane group is known for its antiviral properties, and the benzoxazole ring is a common pharmacophore in medicinal chemistry.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety might enhance membrane permeability, while the benzoxazole ring could interact with specific binding sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Adamantan-1-YL)acetamide: Lacks the benzoxazole and chlorophenyl groups, making it less complex.
N-(2-chlorophenyl)-1,3-benzoxazole-5-ylacetamide: Lacks the adamantane moiety, which may reduce its stability and membrane permeability.
Uniqueness
2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide is unique due to its combination of structural features from adamantane, benzoxazole, and chlorophenyl groups. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H25ClN2O2 |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C25H25ClN2O2/c26-20-4-2-1-3-19(20)24-28-21-10-18(5-6-22(21)30-24)27-23(29)14-25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2,(H,27,29) |
InChI-Schlüssel |
VREMPXGYBNTDNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B11490473.png)
![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide](/img/structure/B11490502.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11490507.png)

![8-methoxy-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11490524.png)
![1-(2-Aminophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490535.png)
![2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490537.png)
![ethyl 3-[({5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B11490545.png)
![2-{2-[(2-amino-2-oxoethyl)sulfonyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11490560.png)
![methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490568.png)
